(2-Fluoropyridin-4-yl)methanamine hydrochloride
Overview
Description
“(2-Fluoropyridin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 859164-65-1. It has a molecular weight of 162.59 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for this compound is (2-fluoro-4-pyridinyl)methanamine hydrochloride. The InChI code is 1S/C6H7FN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Fluoropyridin-4-yl)methanamine hydrochloride” is a solid at room temperature .Scientific Research Applications
Application in Serotonin Receptor Research
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to the chemical structure of (2-Fluoropyridin-4-yl)methanamine hydrochloride, have been designed as "biased agonists" for serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and favorable drug-like properties, indicating their potential as antidepressant drug candidates. Notably, the compound NLX-204 displayed robust antidepressant-like activity in preclinical studies, suggesting promising therapeutic applications (Sniecikowska et al., 2019).
Catalytic Applications
Nickel(II) complexes derived from fluorinated tripodal ligands, including a ligand similar to (2-Fluoropyridin-4-yl)methanamine hydrochloride, have been synthesized and characterized. These complexes demonstrate catalytic potential in the oxidation of cyclohexane and other hydrocarbons, as well as in C-O coupling reactions of phenol with aryl halides, highlighting their utility in chemical synthesis (Kerbib et al., 2020).
Development of PET Radiotracers
Fluoropyridyl ether analogues of baclofen, structurally related to (2-Fluoropyridin-4-yl)methanamine hydrochloride, have been synthesized as potential PET radiotracers. The compound (R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid (1b) was successfully radiolabeled with 18F, demonstrating its potential for imaging GABAB receptors in the brain (Naik et al., 2018).
Nucleophilic Substitution and Amination Reactions
Catalyst-free conditions have been developed for the synthesis of 2-aminopyridine derivatives through nucleophilic substitution of 2-fluoropyridine and acetamidine hydrochloride. This method demonstrated high yield, chemoselectivity, and wide substrate adaptability, suggesting the potential for synthesizing a variety of N-heterocycles (Li et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H317-H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
(2-fluoropyridin-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHMDYPKWSGBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735125 | |
Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropyridin-4-yl)methanamine hydrochloride | |
CAS RN |
859164-65-1 | |
Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoropyridin-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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